5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride
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Overview
Description
5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride can be achieved through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with furfurylamine, which is a commercially available starting material.
Reaction with Sodium Hydroxide: Furfurylamine is reacted with sodium hydroxide to form an intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted furan derivatives.
Scientific Research Applications
5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel antibacterial and antifungal agents due to its ability to inhibit microbial growth.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial cell wall synthesis, leading to the disruption of bacterial growth.
Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride: A closely related compound with similar chemical properties.
Furosemide: A diuretic medication with a furan ring structure.
Uniqueness
5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride is unique due to its dual furan ring structure, which enhances its reactivity and potential for various chemical modifications. This structural feature distinguishes it from other furan derivatives and contributes to its diverse applications in scientific research and industry.
Properties
Molecular Formula |
C11H12ClNO4 |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H11NO4.ClH/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8;/h1-5,12H,6-7H2,(H,13,14);1H |
InChI Key |
GRZCBLBQWQWJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(O2)C(=O)O.Cl |
Origin of Product |
United States |
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